molecular formula C18H29NO3 B600928 Dehydroxy bisoprolol CAS No. 1217245-60-7

Dehydroxy bisoprolol

Numéro de catalogue: B600928
Numéro CAS: 1217245-60-7
Poids moléculaire: 307.44
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisoprolol is a highly selective β1-adrenoceptor antagonist widely used to treat hypertension, angina, and chronic heart failure. It reduces myocardial oxygen demand by lowering heart rate and contractility, thereby alleviating cardiac workload . Its pharmacokinetic profile includes high bioavailability (~90%), renal excretion (~50%), and hepatic metabolism via CYP2D6 and CYP3A5 . Bisoprolol’s efficacy and safety have been validated in large-scale trials like CIBIS II, demonstrating mortality reduction in heart failure patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dehydroxy bisoprolol typically involves the modification of bisoprolol through selective dehydroxylation reactions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to remove hydroxyl groups from the bisoprolol molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where bisoprolol is treated with dehydrating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient dehydroxylation while minimizing side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Dehydroxy bisoprolol can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dehydroxy bisoprolol has several scientific research applications, including:

    Chemistry: Used as a model compound to study dehydroxylation reactions and their mechanisms.

    Biology: Investigated for its potential effects on biological systems, particularly in cardiovascular research.

    Medicine: Explored for its potential therapeutic benefits and pharmacological properties.

    Industry: Utilized in the development of new beta-blocker derivatives with improved efficacy and reduced side effects.

Mécanisme D'action

The mechanism of action of dehydroxy bisoprolol involves its interaction with beta-adrenergic receptors, particularly the beta-1 adrenergic receptors found in the heart. By blocking these receptors, this compound reduces the effects of catecholamines (adrenaline and noradrenaline), leading to decreased heart rate and blood pressure. This action helps in managing conditions like hypertension and heart failure.

Comparaison Avec Des Composés Similaires

Comparison with Bisoprolol Derivatives

Table 1: Molecular Docking and ADMET Properties of Bisoprolol and Derivatives

Compound Binding Energy (kcal mol⁻¹) Pgp Substrate Inhibition CYP3A4 Interaction
Bisoprolol -6.74 Yes No
N-acetyl bisoprolol -7.03 Yes No
N-formyl bisoprolol -7.63 No No

Key Findings :

  • Binding Affinity: Both derivatives exhibit higher binding energy to the 4BVN protein (β1-adrenoceptor) than bisoprolol, suggesting stronger target engagement .
  • All compounds avoid CYP3A4 interference, minimizing metabolic conflicts .
  • Stability : Molecular dynamics simulations confirm stable ligand-protein complexes (RMSD ≈2 Å) for all three compounds .

Comparison with Other β-Blockers

Metoprolol CR/ZOK

  • Efficacy: Bisoprolol showed superior heart rate (HR) reduction (p<0.05) and non-inferior blood pressure (BP) control vs. metoprolol CR/ZOK in mild-to-moderate hypertension .
  • Safety: Adverse event rates were comparable, with bisoprolol demonstrating lower noncompliance (3.53% vs. 7.32%) .

Atenolol

  • Sympathetic Activity : Bisoprolol reduced sympathetic nervous activity (SNA) and central aortic pressure (CAP) more effectively in hypertensive patients, attributed to its higher β1-selectivity .

Propranolol and Celiprolol

  • Potency: Propranolol (IC₅₀ = 0.1 µM) was 46× more potent than celiprolol (4.6 µM) in bronchoconstriction, with bisoprolol (1.2 µM) intermediate .
  • Selectivity: Bisoprolol’s β1-selectivity minimizes bronchoconstrictive risks compared to non-selective propranolol .

Table 2: Pharmacokinetic and Clinical Profiles of β-Blockers

Compound Tmax (h) β1-Selectivity Key Clinical Advantage
Bisoprolol 2.7 High Reduced mortality in heart failure
Metoprolol 2.0 Moderate Extended-release formulation
Propranolol 2.0 Non-selective Migraine prophylaxis
Celiprolol 3.0 Low Vasodilatory properties

Transdermal vs. Oral Formulations

  • Efficacy : Bisoprolol transdermal patches (TY-0201) achieved equivalent HR and BP reduction to oral tablets, with comparable safety .
  • Compliance : Transdermal delivery avoids first-pass metabolism and may improve adherence in patients with gastrointestinal issues .

Pharmacogenetic Considerations

  • CYP Polymorphisms : CYP2D6 poor metabolizers show 30% higher bisoprolol plasma concentrations, necessitating dose adjustments in renal/hepatic impairment .

Activité Biologique

Dehydroxy bisoprolol, a derivative of the well-known beta-blocker bisoprolol, has garnered attention for its potential biological activities, particularly in cardiovascular pharmacology. This article explores its mechanisms of action, efficacy in clinical settings, and comparative studies with other antihypertensive agents.

Overview of Bisoprolol and Its Derivatives

Bisoprolol is a selective beta-1 adrenergic antagonist primarily used to manage hypertension and heart failure. Its mechanism involves the inhibition of β1-receptors in the heart, leading to decreased heart rate and myocardial contractility, which reduces cardiac workload and oxygen demand . this compound, while less studied than its parent compound, is hypothesized to retain similar pharmacological properties due to its structural similarities.

The biological activity of this compound can be understood through its interaction with adrenergic receptors:

  • Beta-1 Receptor Antagonism : Like bisoprolol, this compound is expected to selectively inhibit β1-adrenoceptors, leading to a reduction in heart rate and contractility.
  • Renin Inhibition : It may also reduce renin release from the kidneys, contributing to lower blood pressure through the renin-angiotensin system .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, based on bisoprolol's profile:

  • Absorption : Bisoprolol is well absorbed with a bioavailability of approximately 90% .
  • Peak Concentration : Typically achieved within 2-4 hours post-administration.
  • Half-Life : Approximately 10 hours for bisoprolol suggests a potentially similar duration for this compound.

Comparative Studies

Recent studies have explored the efficacy of bisoprolol and its derivatives in various clinical settings:

  • Heart Failure : A meta-analysis involving 3,288 patients demonstrated that bisoprolol significantly reduced mortality and hospitalizations related to heart failure compared to placebo (29.3% reduction in total death) .
  • Hypertension Management : A study comparing low-dose combinations of bisoprolol/hydrochlorothiazide showed significant reductions in both systolic and diastolic blood pressure over a 24-hour period .

Case Studies

  • Transdermal versus Oral Administration : A study involving patients switching from oral bisoprolol to a transdermal patch indicated improved heart rate control and reduced incidence of premature ventricular contractions (PVCs) during sleep . This suggests that formulation might influence the drug's effectiveness and patient compliance.

Molecular Docking Studies

Recent computational studies have utilized molecular docking techniques to evaluate the binding affinity of this compound to various adrenergic receptors. These studies suggest that:

  • This compound may exhibit comparable binding energies to beta-1 receptors as seen with bisoprolol itself.
  • The binding energies reported were significant, indicating potential efficacy as an antihypertensive agent .

Data Summary Table

Study FocusFindingsReference
Heart Failure Meta-analysis29.3% reduction in total death with bisoprolol
Hypertension (Combination Therapy)Significant BP reduction; improved tolerability
Transdermal Patch StudyLower heart rate; reduced PVCs during sleep
Molecular DockingComparable binding energies with beta-1 receptors

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying dehydroxy bisoprolol and its related substances in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for impurity profiling and forced degradation studies. For structural characterization of degradation products like this compound, HPLC should be validated per ICH guidelines for specificity, accuracy, and precision. A resolution ≥2.24 between bisoprolol and its impurities (e.g., impurity G) is critical for reliable quantification . LC-MS/MS methods are preferred for pharmacokinetic studies due to their sensitivity (e.g., LLOQ ~1 ng/mL) and ability to distinguish metabolites in biological matrices .

Q. What pharmacokinetic parameters should be prioritized in bioavailability studies of this compound?

Key parameters include Cmax , Tmax , AUC0–t , and elimination half-life. Stability testing under varying pH and temperature conditions is essential for extemporaneous formulations. Bioequivalence studies should follow FDA/EMA guidelines, using crossover designs with 90% confidence intervals for AUC and Cmax ratios (80–125%) .

Q. How should researchers design clinical trials to evaluate this compound’s hemodynamic effects?

Randomized controlled trials (RCTs) with double-blinding and placebo controls are standard. Primary endpoints may include changes in brachial/aortic systolic blood pressure (SBP) and pulse pressure (PP). For example, bisoprolol reduced aortic SBP by 8.2 mmHg vs. 5.1 mmHg for atenolol in hypertensive patients, requiring ≥80% statistical power to detect such differences .

Advanced Research Questions

Q. How can forced degradation studies elucidate the stability profile of this compound?

Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo degradation) and analyze degradation products via HPLC-UV/MS. For bisoprolol fumarate, oxidative conditions produce impurities like this compound, requiring resolution ≥2.24 from the parent compound. Structural confirmation via NMR or high-resolution MS is recommended for novel degradation products .

Q. What methodologies optimize formulation parameters for this compound matrix tablets?

Use response surface methodology (RSM) with a 2<sup>3</sup> factorial design to model interactions between variables (e.g., polymer concentration, compression force). Desirability functions in software like Design Expert® can identify optimal settings (e.g., 15.28 mg polymer, 4.65 kg/cm<sup>2</sup> hardness) to achieve target dissolution profiles (e.g., 41.61% release at 6 hours) .

Q. How do environmental persistence and toxicity studies inform this compound’s ecotoxicological risk?

Assess biodegradation rates in aqueous systems (OECD 301 tests) and bioaccumulation potential (log Kow <3 indicates low risk). Chronic toxicity assays using Daphnia magna or algae (OECD 202/201) show bisoprolol has low environmental risk (PNEC/PRQ <1). Sales data and predicted environmental concentrations (PEC) should be modeled for regional risk assessments .

Q. What statistical approaches resolve contradictions in comparative effectiveness studies (e.g., bisoprolol vs. carvedilol)?

Propensity score matching or Cox proportional hazards models adjust for confounders (e.g., comorbidities, dialysis status). In hemodialysis patients, bisoprolol showed a 14% lower mortality risk vs. carvedilol (HR: 0.86, 95% CI: 0.76–0.98), requiring sensitivity analyses to validate robustness .

Q. How does this compound interact with anesthetic agents in surgical settings?

Preoperative administration (e.g., 5 mg oral bisoprolol) reduces intraoperative isoflurane requirements (0.7 ± 0.32 vol% vs. 1.5 ± 0.55 vol% for placebo) by stabilizing hemodynamics. Monitor heart rate and mean arterial pressure to avoid hypotension .

Q. What synergies exist between this compound and ACE inhibitors like perindopril?

Combination therapies target complementary pathways: bisoprolol reduces cardiac output via β1-blockade, while perindopril lowers vascular resistance. In post hoc analyses, this combination improved SBP by 18.3 mmHg (vs. 12.1 mmHg for monotherapy) with no adverse pharmacokinetic interactions .

Q. Methodological Resources

  • Impurity Profiling : Use EP/USP reference standards and ICH Q3B guidelines .
  • Clinical Data Analysis : Apply CONSORT guidelines for RCT reporting and mixed-effects models for longitudinal data .
  • Environmental Modeling : Apply USEtox® or E-FAST for risk quantification .

Note: Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals and regulatory guidelines.

Propriétés

IUPAC Name

(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKUNUKKCUCNI-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747438
Record name (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180924-96-1, 1217245-60-7
Record name Dehydro bisoprolol, (E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO BISOPROLOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Dehydroxy bisoprolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.